molecular formula C26H44O4 B017627 1-Palmitoyl-3-O-benzyl-rac-glycerol CAS No. 1487-51-0

1-Palmitoyl-3-O-benzyl-rac-glycerol

Cat. No. B017627
CAS RN: 1487-51-0
M. Wt: 420.6 g/mol
InChI Key: KTMANQJLYZAYIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"1-Palmitoyl-3-O-benzyl-rac-glycerol" is a chemical compound that belongs to the class of glycerolipids. Glycerolipids are a type of lipid molecule composed of glycerol backbone esterified with fatty acids. This compound specifically is of interest due to its structure which involves a palmitoyl group and a benzyl group attached to a glycerol backbone.

Synthesis Analysis

The synthesis of glycerolipids like 1-Palmitoyl-3-O-benzyl-rac-glycerol often involves the esterification of glycerol with specific fatty acids and protecting groups to achieve the desired molecular structure. For example, the synthesis of similar compounds such as 1-oleoyl-2-palmitoyl glycerol-3-phosphoryl-1′-glycerol involves reactions between diacyl-glycerol iodohydrin and silver salt of protected glycerol phosphate, followed by deprotection steps (Bonsen, Haas, & Deenen, 1966).

Molecular Structure Analysis

The molecular structure of glycerolipids, including "1-Palmitoyl-3-O-benzyl-rac-glycerol", is characterized by a glycerol backbone where fatty acids are esterified at specific positions. The structural arrangement and stereochemistry play crucial roles in their physical and chemical properties. Advanced analytical techniques such as X-ray diffraction and differential scanning calorimetry are employed to study the crystalline structures and phase behavior of these molecules (Zhang et al., 2007).

Chemical Reactions and Properties

Glycerolipids undergo various chemical reactions, including esterification, hydrolysis, and acylation, which are essential for synthesizing specific structures. The reactivity of these compounds is influenced by the nature of the fatty acids and protecting groups involved. For instance, the selective synthesis of triglycerides demonstrates the complexity and specificity of reactions needed to obtain particular glycerolipids (Villeneuve et al., 1994).

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of similar compounds like 1-palmitoyl-2-O-hexadecyl-sn-glycero-3-phosphocholine have been explored, demonstrating methods for achieving high enantioselectivity and the potential for creating various phosphocholines, which are important in biochemical and pharmaceutical research (Ali & Bittman, 1990).

Structural Analysis and Properties

  • Studies on the synthesis and properties of related compounds, such as 1,3-dipalmitoyl-2-oleoyl-rac-glycerol, provide insights into the crystallization, polymorphism, and phase behavior of glycerol derivatives. These findings are significant in understanding the physical properties of lipids, which are crucial in food science, cosmetics, and pharmaceutical formulations (Bayés-García et al., 2015).

Biochemical and Biological Roles

  • Research into compounds like 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-rac-glycerol (POPG) has provided insights into the interaction of lipids with other biochemical substances, influencing our understanding of membrane dynamics, lipid-protein interactions, and the role of lipids in biological systems (Kumar et al., 2018).

Application in Imaging and Diagnostics

  • The synthesis of compounds like 1-O-(8-[18F]fluorooctanoyl)-2-O-palmitoyl-rac-glycerol for imaging purposes demonstrates the potential use of glycerol derivatives in medical diagnostics and imaging, highlighting their role in advancing nuclear medicine and radiopharmaceuticals (Furumoto et al., 2000).

properties

IUPAC Name

(2-hydroxy-3-phenylmethoxypropyl) hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-26(28)30-23-25(27)22-29-21-24-18-15-14-16-19-24/h14-16,18-19,25,27H,2-13,17,20-23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMANQJLYZAYIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90554320
Record name 3-(Benzyloxy)-2-hydroxypropyl hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Palmitoyl-3-O-benzyl-rac-glycerol

CAS RN

1487-51-0
Record name 3-(Benzyloxy)-2-hydroxypropyl hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.